molecular formula C4H5Cl2FO2 B1587254 Ethyl dichlorofluoroacetate CAS No. 383-61-9

Ethyl dichlorofluoroacetate

Cat. No. B1587254
CAS RN: 383-61-9
M. Wt: 174.98 g/mol
InChI Key: PPQCNDDNRAEPNU-UHFFFAOYSA-N
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Description

Ethyl dichlorofluoroacetate (EDFA) is an organofluorine compound with the molecular formula C2H2Cl2F2O2. It is a colorless liquid with a strong odor. EDFA is a widely used reagent in organic synthesis, as well as in biochemical and physiological research. It is also used in the production of pharmaceuticals, pesticides, and other products.

Scientific Research Applications

Synthesis Applications

  • Synthesis of α-Fluoro-α-nitroarylacetates : Ethyl dichlorofluoroacetate is used in synthesizing α-fluoro-α-nitroarylacetates. It forms an α-chloro-α-fluorocarbanion when treated with a strong base, which then adds to nitroarenes. This leads to the formation of anionic σH adducts and, upon protonation, yields ethyl α-fluoro-α-nitroarylacetates (Czaban-Jóźwiak, Loska, & Mąkosza, 2016).

  • Efficient Synthesis of Methyl (Z)-α-Fluoro-α,β-unsaturated Carboxylates : Methyl dichlorofluoroacetate, easily prepared from methyl trichloroacetate and antimony(III) fluoride, undergoes a reductive coupling–elimination reaction with carbonyl compounds. This process, promoted by zinc(0) and copper(I) chloride, produces methyl (Z)-α-fluoro-α,β-unsaturated carboxylates in high yields (Ishihara & Kuroboshi, 1987).

Chemical Transformations

  • Transformation of α-Haloacids : Research shows that glutathione transferase Zeta catalyzes the oxygenation of various α-haloacids, including chlorofluoroacetic acid, to glyoxylic acid. This biotransformation has implications in understanding the fate of such compounds in biological systems (Tong, Board, & Anders, 1998).

  • Stereocontrolled Synthesis of Ethyl α-Fluoro Silyl Enol Ethers : Ethyl α-fluoro silyl enol ether, derived from chlorofluoroacetate, is synthesized stereoselectively. This compound, upon Lewis acid-promoted aldol reaction with aldehydes and ketones, generates α-fluoro-β-hydroxy esters. This showcases the utility of chlorofluoroacetate derivatives in stereocontrolled organic syntheses (Huang & Chen, 2002).

Environmental and Biological Studies

  • Role in Biotransformation : Ethyl dichlorofluoroacetate is involved in various biotransformation processes. Studies on its metabolism and transformation in biological systems are crucial for understanding its environmental and health impacts (Dawson et al., 2011).

  • Applications in Analytical Toxicology : Ethyl dichlorofluoroacetate has been utilized in the development of analytical methods in toxicology. Its derivatives and related compounds are used as markers or reactants in various assays, contributing to the advancement of toxicological analysis (Schmitt et al., 1995).

properties

IUPAC Name

ethyl 2,2-dichloro-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl2FO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQCNDDNRAEPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191670
Record name Ethyl dichlorofluoroacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl dichlorofluoroacetate

CAS RN

383-61-9
Record name Ethyl 2,2-dichloro-2-fluoroacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl dichlorofluoroacetate
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Record name Ethyl dichlorofluoroacetate
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Record name Ethyl dichlorofluoroacetate
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Record name ETHYL DICHLOROFLUOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
C Barrett, V Krishnamurti, X Ispizua-Rodriguez… - Organic …, 2022 - ACS Publications
… During the course of our investigation, we discovered that the chlorinated analogue of our ester reagent, ethyl dichlorofluoroacetate (EDCFA), is also commercially available; thus, we …
Number of citations: 1 pubs.acs.org
RH Yocum, MM Joullié - The Journal of Organic Chemistry, 1966 - ACS Publications
… and examine the reaction of four esters of particular interest: j3,#3,/3-trifluoroethyl, ß,ß,ßtrichloroethyl, and ß,ß,/3-tribromoethyl trichloroacetates and also ethyl dichlorofluoroacetate. The …
Number of citations: 3 pubs.acs.org
A Arnone, P Bravo, F Viani, G Cavicchio, M Crucianelli… - Tetrahedron, 1993 - Elsevier
… enantiomeric purity has been realized starting from olefins tethered on the fluorinated sulfinyl chiron 6, prepared from methyl 4-methylphenyl sulfoxide and ethyl dichlorofluoroacetate. …
Number of citations: 4 www.sciencedirect.com
A Arnone, P Bravo, G Cavicchio, M Frigerio… - Tetrahedron …, 1992 - Elsevier
… The open-chain precursors 4 have been synthesized from (1R)-menthyl sulphinate (1), pent- 1 -en-5-yl magnesium bromide (2) and ethyl dichlorofluoroacetate (3) through a reaction …
Number of citations: 8 www.sciencedirect.com
A Arnone, P Bravo, M Frigerio, F Viani… - The Journal of …, 1994 - ACS Publications
… Therefore, the route B, which makes use of sulfenyl pentene 1, bearing the chiral auxiliary group A*, and of ethyl dichlorofluoroacetate (2) as fluorinated starting material, has been …
Number of citations: 6 pubs.acs.org
LB Gortler, MD Saltzman - The Journal of Organic Chemistry, 1966 - ACS Publications
… and examine the reaction of four esters of particular interest: j3,#3,/3-trifluoroethyl, ß,ß,ßtrichloroethyl, and ß,ß,/3-tribromoethyl trichloroacetates and also ethyl dichlorofluoroacetate. The …
Number of citations: 9 pubs.acs.org
M Fedoryński - Chemical reviews, 2003 - ACS Publications
… for generating chlorofluorocarbene for alkene addition reactions, such as the reaction of trichlorofluoromethane with magnesium, 317 or the reaction of ethyl dichlorofluoroacetate with …
Number of citations: 399 pubs.acs.org
RA Moss, RW Kleinman, KL Williamson - Journal of the Chemical …, 1970 - pubs.rsc.org
… t Slow addition of solid sodium methoxide to a stirred solution of (I) and ethyl dichlorofluoroacetate (3 hr., 0-25’, reagent ratio 2-2: 1:2) gave, after aqueous work-up, a binary product …
Number of citations: 3 pubs.rsc.org
G Landelle, M Bergeron, MO Turcotte-Savard… - Chemical Society …, 2011 - pubs.rsc.org
… In order to replace Cr II with a less expensive and less toxic metal, Falck studied the reaction of ethyl dichlorofluoroacetate with benzaldehyde using Fe. Thought the yield was lower (79…
Number of citations: 289 pubs.rsc.org
RH Yocum - 1965 - search.proquest.com
… The reaction of ethyl dichlorofluoroacetate with pipe ridine was carried out in order to determine the effect of replacing one of the chlorine atoms with fluorine. This exchange of halogens …
Number of citations: 2 search.proquest.com

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